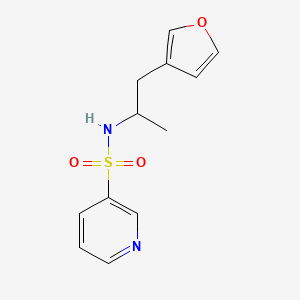

N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(furan-3-yl)propan-2-yl)pyridine-3-sulfonamide, also known as FPS-ZM1, is a small molecule inhibitor that targets the transient receptor potential cation channel subfamily V member 1 (TRPV1) ion channel. It has been extensively studied in scientific research due to its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One prominent application involves corrosion inhibition. A related compound, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM), was investigated for its potential as an inhibitor for mild steel corrosion in 1 N sulphuric acid solution. Studies demonstrated that the inhibition efficiency of FSM increases with concentration but decreases with rising temperature. This compound, along with N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM), shows mixed-type inhibitive action and obeys the Langmuir adsorption isotherm, indicating strong adsorption onto the metal surface which forms a protective film against corrosion (Sappani & Karthikeyan, 2014).

Organic Synthesis

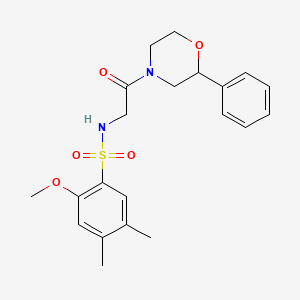

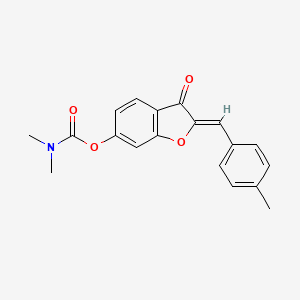

In organic chemistry, the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives via a three-component domino reaction represents a significant application. This method, involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates, offers a new strategy for creating these compounds, showing excellent functional group tolerance and efficiency (Cui et al., 2018).

Material Science

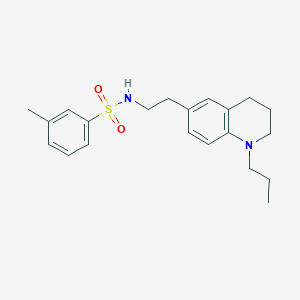

Related sulfonamide compounds, through solvent-free microwave-assisted preparation, highlight the crucial role of nitrogen-containing heterocycles and sulfonamides in the chemical and pharmaceutical industries. The novel and efficient synthesis approach for various N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives could lead to materials with potent pharmaceutical or agrochemical properties due to their multiple sites of Brønsted acidity and basicity (Ghattas et al., 2014).

Antimicrobial Evaluation

Moreover, the synthesis and antimicrobial evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, where sulfonamides introduce sulfopropyl and/or sulfobutyl groups into heterocyclic molecules, indicate their potential biological activity. Some compounds showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, underscoring the relevance of these compounds in developing new antimicrobial agents (Fadda et al., 2016).

Direcciones Futuras

: Singireddi, S., Nandikolla, A., Suresh, A., Van Calster, K., De Voogt, L., Cappoen, D., Ghosh, B., Aggarwal, H., Murugesan, S., & Chandra Sekhar, K. V. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12518–12528. Link

: The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on … - Springer. Link

: In vitro characterization of the enzymes involved in the … - Springer. Link

: Synthesis and therapeutic potential of imidazole containing compounds … - BMC Chemistry. [Link](https://bmcchem.biomedcentral.com/articles/

Propiedades

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-10(7-11-4-6-17-9-11)14-18(15,16)12-3-2-5-13-8-12/h2-6,8-10,14H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPXYEPYZRMWKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NS(=O)(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2976076.png)

![3-[4-(6-Fluoropyridin-3-yl)triazol-1-yl]-7-hydroxychromen-2-one](/img/structure/B2976086.png)

![(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2976091.png)

![2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2976095.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2976097.png)